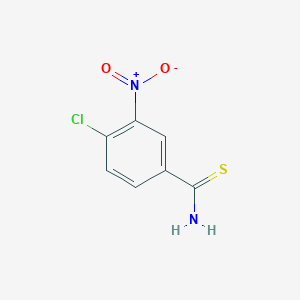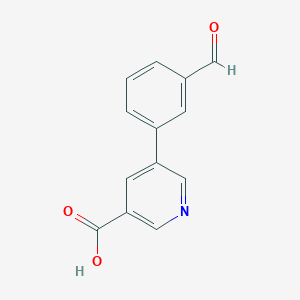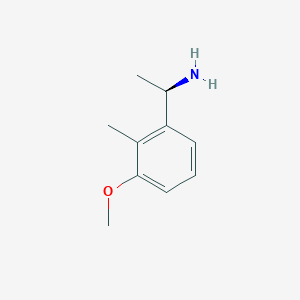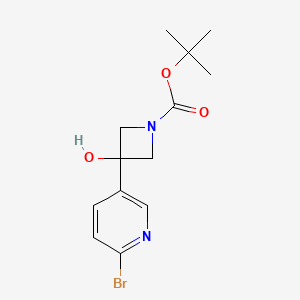
tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a complex structure with a bromopyridine moiety and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group on the azetidine ring can participate in oxidation or reduction reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction reactions can modify the hydroxyl group on the azetidine ring.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of bromopyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as an intermediate in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- tert-Butyl 3-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 6-bromopyridin-3-ylcarbamate
- tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the azetidine ring and the hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C13H17BrN2O3 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC名 |
tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-10(14)15-6-9/h4-6,18H,7-8H2,1-3H3 |
InChIキー |
UKGPZSNSGHHVTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


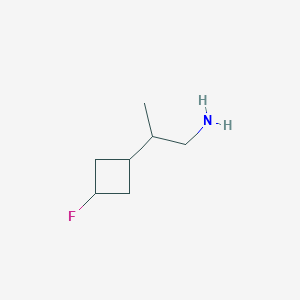


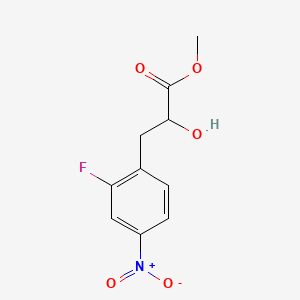
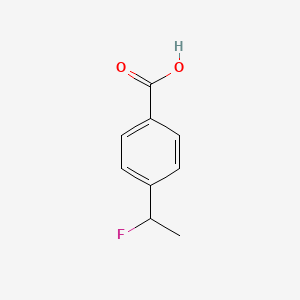
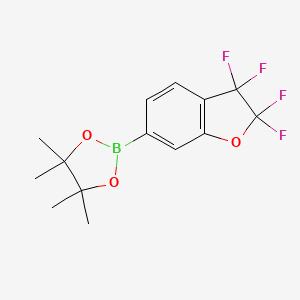

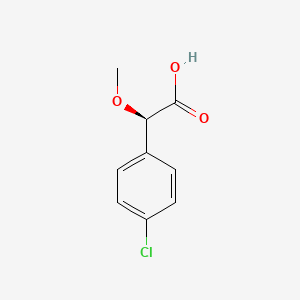
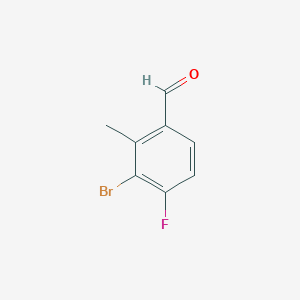
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
